
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Studies on similar compounds have demonstrated the importance of structural analysis in understanding the chemical properties and reactivity of purine derivatives. For example, the work by Ma et al. (2007) on bromophenols coupled with nucleoside bases highlights the discovery of new compounds through detailed spectroscopic and chemical methods, underscoring the significance of structural elucidation in drug discovery (Ma et al., 2007). Additionally, Brunschweiger et al. (2014) designed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases, showcasing the application of purine derivatives in therapeutic development through synthetic chemistry (Brunschweiger et al., 2014).
Biological Activities
Purine derivatives exhibit a wide range of biological activities. For instance, Wang et al. (2013) isolated diketopiperazine derivatives from marine-derived actinomycete, demonstrating modest antivirus activity against influenza A (H1N1) virus, indicating the potential of purine derivatives in antiviral research (Wang et al., 2013). Furthermore, Yadav et al. (2020) developed a novel hydrazone Schiff's base based on 1,8-naphthalimide for the sensitive and selective detection of fluoride ions in water, showcasing the environmental application of purine-based compounds (Yadav et al., 2020).
Chemical Reactions and Modifications
The versatility of purine derivatives in chemical reactions is well-documented. Tetere et al. (2011) discussed the reactions of methoxybenzylidene derivatives with nucleophilic reagents, leading to various structural blocks for further synthesis, highlighting the reactivity and potential for creating novel compounds (Tetere et al., 2011). Moreover, the synthesis and characterization of carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors by Mo et al. (2015) illustrate the therapeutic application of purine modifications (Mo et al., 2015).
Propiedades
IUPAC Name |
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-4-6-12(24)7-5-11/h4-8,10,24H,9H2,1-3H3,(H,19,21)(H,20,25,26)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAIKGTWFGHJFC-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

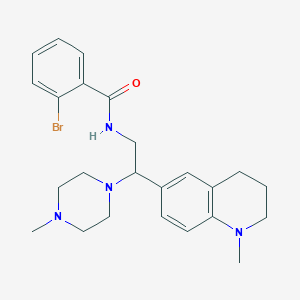
![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)
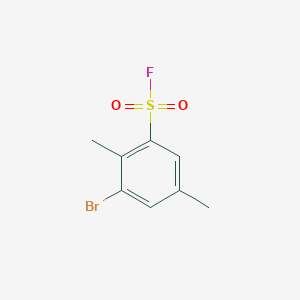
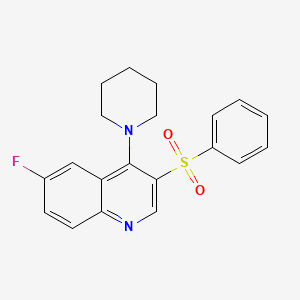
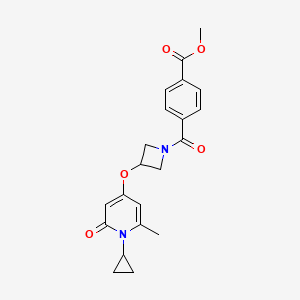
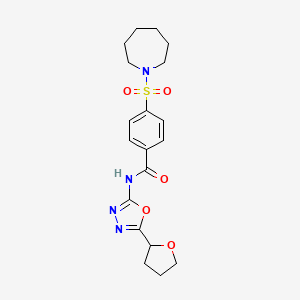

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)
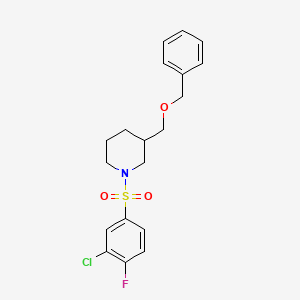
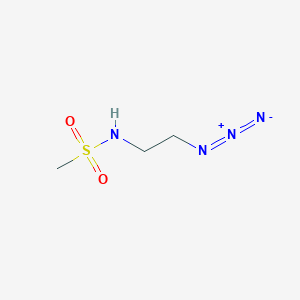
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)